Dimethyl 2-propylmalonate
CAS No.: 163033-62-3
Cat. No.: VC21289289
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163033-62-3 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | dimethyl 2-propylpropanedioate |
Standard InChI | InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
Standard InChI Key | GQTSAGKZHIWKMR-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)OC)C(=O)OC |
Canonical SMILES | CCCC(C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Properties
Dimethyl 2-propylmalonate consists of two methyl ester groups (-COOCH3) attached to a central carbon that also bears a propyl (-CH2CH2CH3) group. This arrangement yields the molecular formula C8H14O4 with a molecular weight of 174.19 g/mol .
Physical and Chemical Characteristics
The physical and chemical properties of this compound provide essential information for researchers working with this substance:
Property | Value |
---|---|
Physical State | Pale Yellow Liquid |
Molecular Weight | 174.19 g/mol |
Boiling Point | 203°C (at 756 Torr) |
Density | 1.0398 g/cm³ |
Solubility | Soluble in Acetone, Chloroform |
Storage Temperature | 2-8°C |
pKa | 13.27±0.46 (Predicted) |
These properties indicate a moderately polar compound with specific handling requirements for optimal stability and use in laboratory settings .
Nomenclature and Identification
In scientific literature and chemical databases, this compound is identified by several synonyms:
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2-propyl-propanedioic acid dimethyl ester
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Malonic acid, propyl-, dimethyl ester
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Dimethyl propylpropanedioate
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Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
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2-Propylmalonic acid dimethyl ester
The compound is uniquely identified by its CAS Registry Number: 14035-96-2, which serves as a standardized identifier for chemical substances .
Synthesis Methods
Several synthetic routes are available for producing Dimethyl 2-propylmalonate, each with specific advantages depending on the scale and intended application.
Malonic Ester Synthesis
The most common synthetic approach utilizes the malonic ester synthesis pathway:
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Deprotonation of dimethyl malonate with a weak base
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Alkylation of the resulting enolate with propyl bromide
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Purification of the final product
This method typically employs specific reaction conditions:
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Base: Sodium ethoxide or potassium tert-butoxide
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Solvent: Anhydrous ethanol or methanol
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Temperature: Room temperature to reflux conditions
Alternative Synthesis Approaches
Recent advancements in synthetic methodologies have introduced alternative approaches:
Alkoxycarbonylation
This approach involves reacting chloroacetates with carbon monoxide in the presence of alcohols under elevated temperatures and pressures .
Rapid Heating Methods
Patent literature describes methods using rapid heating techniques:
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Heating reaction complexes from 130°C to between 150°C and 300°C in less than 15 minutes
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Utilizing heat transfer agents such as heated inert gas, metal beads, or silicone oil
Chemical Reactivity
Dimethyl 2-propylmalonate exhibits diverse chemical reactivity, making it valuable in organic synthesis.
Hydrolysis Reactions
In the presence of aqueous acid or base, the compound undergoes hydrolysis:
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Reaction conditions: Aqueous hydrochloric acid or sodium hydroxide under reflux
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Product: 2-propylmalonic acid
Decarboxylation Processes
Upon heating to elevated temperatures (150-200°C), the compound can undergo decarboxylation:
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Product: 2-propylacetic acid
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Mechanism: Thermal elimination of carbon dioxide
Alkylation Reactions
The compound can be further functionalized through alkylation at the alpha position:
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Reagents: Alkyl halides (e.g., methyl iodide)
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Conditions: Strong bases (e.g., sodium hydride), anhydrous solvents (e.g., tetrahydrofuran)
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Products: Various substituted malonates depending on the alkyl halide used
Electrochemical Transformations
Related alkylidenemalonates can undergo electrochemically induced oxidative rearrangement:
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Conditions: Electrolysis in methanol or ethanol with alkali metal halides
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Equipment: Undivided cell with Fe cathode
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Products: 2-alkyl-3,3-dimethoxyalkane-1,2-dicarboxylates (70-90% yield)
Reaction Type | Conditions | Major Products |
---|---|---|
Hydrolysis | Aqueous acid/base, reflux | 2-propylmalonic acid |
Decarboxylation | Heating (150-200°C) | 2-propylacetic acid |
Alkylation | Alkyl halides, strong bases | Substituted malonates |
Electrochemical Oxidation | Electrolysis in alcohols | Rearranged products |
Applications in Pharmaceutical Research
Dimethyl 2-propylmalonate has significant applications in pharmaceutical research and development.
Pharmaceutical Intermediate
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds with specific therapeutic properties:
Anticonvulsant Development
Dimethyl 2-propylmalonate is used in the synthesis of anticonvulsant drugs such as brivaracetam, contributing to cost-effective and efficient synthetic routes.
Anti-inflammatory Compounds
Research indicates this compound's involvement in the synthesis pathway of substances with anti-inflammatory properties, potentially addressing various inflammatory conditions.
Medicinal Chemistry Applications
Beyond serving as a synthetic intermediate, research has explored the potential therapeutic applications of derivatives based on Dimethyl 2-propylmalonate:
Antiallergic Activity
Certain substituted derivatives have demonstrated effectiveness against IgE-induced passive cutaneous anaphylaxis in animal models, suggesting potential applications in developing antiallergic medications.
Metabolic Research
The compound acts as a malonate derivative capable of inhibiting enzymes such as succinate dehydrogenase, thereby interfering with the tricarboxylic acid cycle. This property highlights its significance in metabolic research and potential applications in studying metabolic disorders.
Spectroscopic Characterization
Spectroscopic methods provide essential data for identifying and characterizing Dimethyl 2-propylmalonate and related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals characteristic signals for structural confirmation:
Proton (¹H) NMR
Key signals include:
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Methyl ester groups: δ 3.55 ppm (singlet, 6H)
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Terminal methyl of propyl chain: δ 0.90 ppm (triplet, 3H)
Infrared Spectroscopy
IR spectroscopy provides complementary structural information:
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Carbonyl stretching (C=O): ~1728 cm⁻¹
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C-H stretching: ~2957 cm⁻¹
Comparative Spectral Data
Comparison with related compounds provides valuable reference data:
Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|
Dimethyl 2-propylmalonate | 3.55 (s, 6H, -OCH₃), 0.90 (t, 3H, -CH₂CH₃) | 1728 (C=O), 2957 (C-H) |
Dimethyl malonate | 3.70 (s, 6H, -OCH₃) | 1730 (C=O) |
Diethyl malonate | 1.25 (t, 6H, -CH₂CH₃), 4.20 (q, 4H, -OCH₂) | 1725 (C=O) |
This spectral comparison assists researchers in identifying and characterizing these compounds in reaction mixtures and verifying product purity.
Research Methodologies
Scientific investigations involving Dimethyl 2-propylmalonate employ specific methodologies to ensure reliable results.
Purification Techniques
Isolation and purification of the compound and its derivatives typically involve:
Distillation Methods
Fractional distillation provides an effective means of isolating the compound:
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The patent literature describes redistillation under reduced pressure within approximately 60 minutes of recovery to maintain product quality
Chromatography
Alternative purification methods include:
Analytical Methods
Research protocols often employ various analytical techniques:
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Gas chromatography for purity determination
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Mass spectrometry for structural confirmation
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Spectroscopic methods for characterization
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